molecular formula C16H16ClFN2 B13472210 1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride

Cat. No.: B13472210
M. Wt: 290.76 g/mol
InChI Key: RODUXLSKLNRVCF-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride is a synthetic compound that belongs to the indole class of organic compounds. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the fluorophenyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole derivatives with reduced functional groups .

Scientific Research Applications

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride is unique due to its specific combination of the fluorophenyl group, methyl group, and indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16ClFN2

Molecular Weight

290.76 g/mol

IUPAC Name

[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine;hydrochloride

InChI

InChI=1S/C16H15FN2.ClH/c1-10-14-8-11(9-18)2-7-15(14)19-16(10)12-3-5-13(17)6-4-12;/h2-8,19H,9,18H2,1H3;1H

InChI Key

RODUXLSKLNRVCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CN)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

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